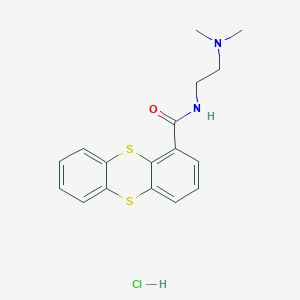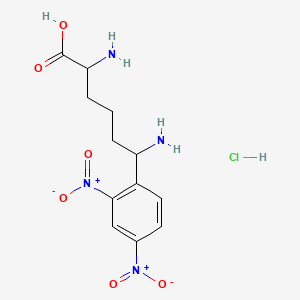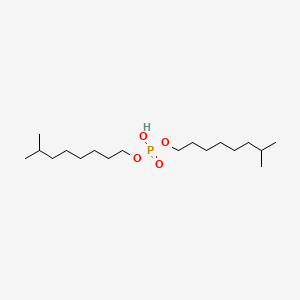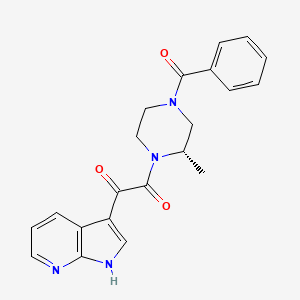
N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring and long aliphatic chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-pentadec-1-enyl-4,5-dihydroimidazole with hexadec-2-enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The long aliphatic chains may interact with lipid membranes, altering their properties and influencing cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide
- N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]octadec-2-enamide
Uniqueness
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is unique due to its specific combination of an imidazole ring and long aliphatic chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
93882-41-8 |
|---|---|
Molekularformel |
C36H67N3O |
Molekulargewicht |
557.9 g/mol |
IUPAC-Name |
(E)-N-[2-[2-[(E)-pentadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]hexadec-2-enamide |
InChI |
InChI=1S/C36H67N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-34H2,1-2H3,(H,38,40)/b29-27+,30-28+ |
InChI-Schlüssel |
NWNWLHTXOQRNML-QAVVBOBSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



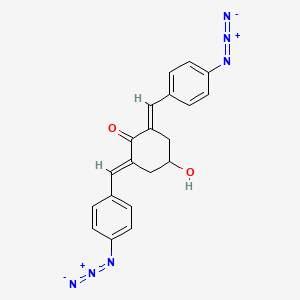

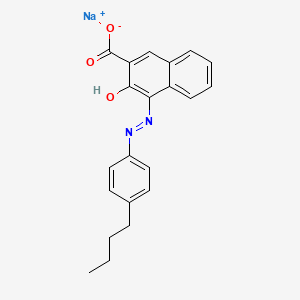
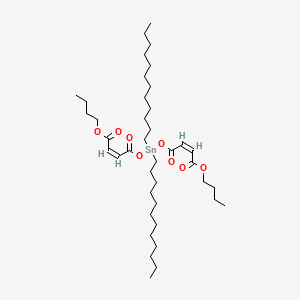


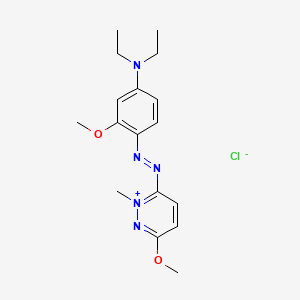
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
